3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE

Descripción general

Descripción

3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with an aminoethyl and phenyl substituent. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with isatoic anhydride, followed by the introduction of the aminoethyl group through reductive amination. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like palladium on carbon (Pd/C) under hydrogenation conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to achieve high yields and purity. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound.

Análisis De Reacciones Químicas

Types of Reactions

3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form quinazolinone derivatives with different functional groups.

Reduction: Reduction reactions using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can modify the quinazolinone core.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the aminoethyl group or the phenyl ring.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: NaBH4 in methanol or LiAlH4 in ether.

Substitution: Halogenated reagents in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions include various quinazolinone derivatives with altered functional groups, which can exhibit different biological activities.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research indicates that derivatives of 2-phenylquinazolin-4(3H)-one, including 3-(2-aminoethyl)-2-phenylquinazolin-4(3H)-one, exhibit significant antimicrobial properties. A study synthesized various 3-(arylidene-amino)-2-phenylquinazolin-4(3H)-ones and evaluated their antibacterial activity against both Gram-positive and Gram-negative bacteria. The results showed enhanced antibacterial activity with the incorporation of specific substituents in the quinazolone system, suggesting that modifications can lead to improved efficacy against pathogens such as Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against Gram-positive | Activity Against Gram-negative |

|---|---|---|

| This compound | Effective | Moderate |

Anticancer Potential

Quinazoline derivatives are recognized for their anticancer properties. A comprehensive review highlighted various quinazolinones, including this compound, demonstrating cytotoxic effects against different cancer cell lines. The mechanism of action often involves the inhibition of specific kinases or pathways crucial for cancer cell proliferation .

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxicity of several quinazoline derivatives, this compound was tested against breast cancer cell lines (MCF-7) and showed promising results with an IC50 value indicating significant growth inhibition .

Synthetic Utility

The compound serves as a valuable intermediate in organic synthesis. Recent advancements have shown that it can be synthesized efficiently through environmentally friendly methods. For instance, a study reported a green synthesis pathway for 2-phenylquinazolin-4(3H)-ones, utilizing stable chemicals without toxic oxidizing agents . This approach not only enhances yield but also reduces environmental impact.

Synthesis Overview

The synthesis typically involves:

- Condensation Reaction : Between 2-aminobenzamide and benzaldehyde derivatives.

- Oxidative Coupling : Using oxygen as a green oxidant to facilitate the reaction under mild conditions.

| Synthesis Method | Yield (%) | Conditions |

|---|---|---|

| Conventional Synthesis | ~70% | High temperature, toxic reagents |

| Green Synthesis | Up to 84% | Mild temperature, oxygen as oxidant |

Broader Applications in Pharmaceuticals and Cosmetics

Due to its biological activity profile, this compound is being explored for applications in pharmaceuticals beyond antibacterial and anticancer uses. Its potential incorporation into cosmetic formulations is also under investigation, as compounds with similar structures have been shown to possess skin-beneficial properties .

Mecanismo De Acción

The mechanism of action of 3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

2-Phenyl-4(3H)-quinazolinone: Lacks the aminoethyl group but shares the quinazolinone core.

3-(2-Aminoethyl)-4(3H)-quinazolinone: Similar structure but without the phenyl substituent.

2-Phenyl-3-(2-hydroxyethyl)-4(3H)-quinazolinone: Contains a hydroxyethyl group instead of an aminoethyl group.

Uniqueness

3-(2-AMINOETHYL)-2-PHENYLQUINAZOLIN-4(3H)-ONE is unique due to the presence of both the aminoethyl and phenyl groups, which contribute to its distinct chemical properties and biological activities. This combination enhances its potential as a versatile compound for various applications in research and industry.

Actividad Biológica

3-(2-Aminoethyl)-2-phenylquinazolin-4(3H)-one is a compound belonging to the quinazolinone class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties, supported by various studies and data.

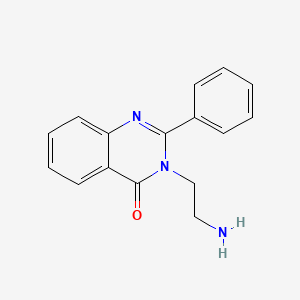

Chemical Structure

The chemical structure of this compound can be represented as follows:

Anticancer Activity

Numerous studies have highlighted the potential anticancer effects of quinazolinone derivatives, including this compound. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines.

- Case Study : In a study evaluating several quinazolinone derivatives, it was found that compounds similar to this compound showed IC50 values in the low micromolar range against prostate cancer (PC3) and breast cancer (MCF-7) cell lines. Specifically, one derivative demonstrated IC50 values of 10 µM against PC3 and 12 µM against MCF-7 cells .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| A3 | PC3 | 10 |

| A5 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

Antimicrobial Activity

The antimicrobial properties of quinazolinones have also been extensively studied. Compounds related to this compound have shown promising results against both Gram-positive and Gram-negative bacteria.

- Study Findings : A synthesized derivative with para-chloro substitution exhibited notable antibacterial activity against various bacterial strains, demonstrating potential as a therapeutic agent .

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | Significant |

| Escherichia coli | Moderate |

Antioxidant Activity

The antioxidant capacity of quinazolinone derivatives is another area of interest. The presence of hydroxyl groups significantly enhances the antioxidant activity of these compounds.

- Research Insights : Studies have shown that derivatives with at least one hydroxyl group exhibit superior antioxidant properties. For instance, 2-(2,3-dihydroxyphenyl)quinazolin-4(3H)-one demonstrated enhanced metal-chelating abilities alongside antioxidant activity .

| Compound | Antioxidant Assay | Result |

|---|---|---|

| 2-(2,3-dihydroxyphenyl) | CUPRAC | High Activity |

| Hydroxyl-substituted variant | DPPH | Moderate Activity |

The mechanism by which this compound exerts its biological activities often involves interaction with key enzymes and receptors:

-

Tyrosine Kinase Inhibition : Quinazolinones have been identified as potential inhibitors of multiple tyrosine kinases (e.g., CDK2, HER2, EGFR). Molecular docking studies suggest that these compounds can act as ATP non-competitive inhibitors against certain kinases .

- Example : Compounds similar to this compound showed IC50 values comparable to established inhibitors like imatinib for CDK2.

Propiedades

IUPAC Name |

3-(2-aminoethyl)-2-phenylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O/c17-10-11-19-15(12-6-2-1-3-7-12)18-14-9-5-4-8-13(14)16(19)20/h1-9H,10-11,17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUTJVLKVOHOPPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80212008 | |

| Record name | 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62838-20-4 | |

| Record name | 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062838204 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC354463 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=354463 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(2-Aminoethyl)-2-phenyl-4(3H)-quinazolinone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80212008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2-AMINOETHYL)-2-PHENYL-4(3H)-QUINAZOLINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W708FC2UYW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.